molecular formula C19H20N2S B14279421 N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine CAS No. 129206-37-7

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine

Cat. No.: B14279421
CAS No.: 129206-37-7
M. Wt: 308.4 g/mol
InChI Key: ZILFLUXRYFIGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine is a synthetic compound based on the 2-aminothiazole scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its versatility in interacting with diverse biological targets . This molecule integrates key pharmacophoric elements: a 2-aminothiazole core, two phenyl rings at the 4 and 5 positions, and an N-butyl side chain. The 4,5-diphenyl substitution pattern is a feature shared with tubulin polymerization inhibitors, compounds that disrupt microtubule dynamics and show potent antiproliferative effects in human cancer cell lines . The N-alkyl chain is a critical structural feature that can be modified to fine-tune the compound's lipophilicity, pharmacokinetics, and overall biological activity profile . The primary research value of this compound lies in its potential as a precursor or investigative tool in oncology and infectious disease research. Structurally analogous N,4-diaryl-1,3-thiazole-2-amines have been demonstrated to act as colchicine binding site inhibitors (CBSIs), potently inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing G2/M phase cell cycle arrest in cancer cells such as gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) . Furthermore, the 2-aminothiazole core is a common motif in compounds screened for activity against protozoal parasites, suggesting potential applications in the development of new antileishmanial agents . Researchers can utilize this chemical as a building block for synthesizing novel derivatives or as a reference compound in high-throughput screening assays to explore new pathways in chemical biology and drug discovery. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129206-37-7

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-butyl-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H20N2S/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)

InChI Key

ZILFLUXRYFIGJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Butyl 4,5 Diphenyl 1,3 Thiazol 2 Amine Analogues

Influence of N-Substituents on Biological Activity Profiles

The substituent attached to the 2-amino group plays a significant role in defining the compound's interaction with biological targets. Both the size and electronic nature of this group can drastically alter the activity profile.

The length and branching of N-alkyl substituents are critical determinants of biological efficacy. SAR studies on related 2-aminothiazole (B372263) series show that an optimal alkyl chain length is often required for potent activity. For instance, in one study on naphthalimide aminothiazoles, a derivative with a hexyl group showed enhanced antibacterial efficacy compared to other alkyl derivatives. nih.govmdpi.com However, extending the alkyl chain further to decyl, dodecyl, and hexadecyl groups resulted in a marked decrease in activity, indicating that an excessively long chain is detrimental. nih.govmdpi.com This suggests the presence of a specific-sized hydrophobic pocket in the biological target.

Similarly, the introduction of an acyl chain at the N-position has been shown to influence anticancer activity. Studies revealed that increasing the acyl chain length from two carbons (acetamido) to three carbons (propanamido) on the 2-aminothiazole core improved cytotoxic effects. nih.gov Aromatic substituents, such as a benzyl (B1604629) group, introduce different steric and electronic properties compared to a straight-chain butyl group. The SAR analysis of certain 2-aminothiazoles indicated that benzylic amines were beneficial for improving cytotoxicity. nih.gov

N-Substituent ModificationGeneral Effect on Biological ActivityRationale
Increasing Alkyl Chain Length Optimal length is crucial; excessively long chains (e.g., >C6) can decrease activity. nih.govmdpi.comFits within a specific hydrophobic binding pocket; longer chains may introduce steric hindrance or unfavorable conformations.
Acyl Chain Length Increasing from C2 to C3 has been shown to improve activity in some anticancer analogues. nih.govMay optimize interactions within the target binding site.
Aromatic vs. Aliphatic Introduction of a benzyl group can be beneficial for cytotoxicity compared to simple alkyls. nih.govAromatic ring can engage in additional π-π stacking or hydrophobic interactions with the target.

When an aryl group is attached to the 2-amino position, its substitution pattern significantly impacts potency. In a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the substitution on the N-aryl ring (referred to as the A ring) was a key factor for antiproliferative activity. nih.gov A particularly effective substitution pattern was found to be 2,4-dimethoxy. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine emerged as the most potent in the series, with IC50 values in the sub-micromolar range against three different cancer cell lines. nih.gov This highlights that specific methoxy (B1213986) substitutions on the N-phenyl ring can lead to a significant enhancement of biological activity.

Contributions of Phenyl Substituents at C-4 and C-5 of the Thiazole (B1198619) Ring

The electronic nature of substituents on the phenyl rings at C-4 and C-5 can modulate biological activity. Structure-activity relationship analyses have shown that the presence of electron-withdrawing groups, such as a nitro group (-NO2), or electron-donating groups, like a methoxy group (-OMe), on the phenyl ring can be beneficial for activity. nih.gov For example, in a series of 2,4-disubstituted thiazoles, compounds bearing a para-nitro or para-methoxy group on the phenyl ring at the thiazole moiety showed potent activity against B. subtilis. nih.gov

In other related heterocyclic systems, such as 1,3,4-thiadiazoles, the introduction of halogens like chlorine (-Cl) or bromine (-Br) at the para position of a C-5 phenyl ring led to significant antibacterial and anticancer activity. rasayanjournal.co.in The bulkiness and electronic properties of these substituents are believed to be responsible for the observed potency. rasayanjournal.co.in Specifically, electron-withdrawing groups like Cl, Br, and F on a phenyl ring have been linked to higher seizure protection in pyridazinone-thiazole hybrids. mdpi.com This suggests that tuning the electronic and steric profile of the C-4 and C-5 phenyl rings is a valid strategy for optimizing the biological activity of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine analogues.

Phenyl Ring SubstituentPositionElectronic EffectGeneral Impact on Activity
-NO2 paraElectron-withdrawingPotent antimicrobial activity observed in some series. nih.gov
-OMe paraElectron-donatingBeneficial for antimicrobial activity in certain analogues. nih.govnih.gov
-Cl, -Br paraElectron-withdrawing, Steric bulkCan lead to significant antibacterial and anticancer activity. rasayanjournal.co.inmdpi.com

The diaryl structure at positions C-4 and C-5 is often essential for anchoring the molecule within a specific binding site on a biological target. For instance, in the development of tubulin inhibitors, the diarylthiazole scaffold is designed to mimic the structure of Combretastatin (B1194345) A-4 (CA-4), a well-known colchicine (B1669291) binding site inhibitor. nih.gov Molecular docking studies have shown that these N,4-diaryl-1,3-thiazole-2-amines can indeed bind to the colchicine binding site of tubulin. nih.gov The two phenyl rings occupy specific regions of the binding pocket, and their orientation is crucial for potent inhibition of tubulin polymerization, which in turn leads to cell cycle arrest and antiproliferative effects. nih.gov This demonstrates that the 4,5-diphenyl moiety is not merely a structural backbone but an active pharmacophoric element required for interaction with specific targets like tubulin.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of N-substituted 2-aminothiazoles is a critical factor in their biological activity. Spectrometric studies have revealed strong mesomeric interactions between the 2-amino group and other functional groups on the thiazole ring. rsc.orgrsc.org This electronic interplay influences the molecule's preferred conformation.

Research on N,N-disubstituted 2-aminothiazoles has shown that there is a significant energy barrier to the rotation of the 2-amino group, calculated to be in the range of 41–55 kJ mol⁻¹. rsc.orgrsc.org This restricted rotation means the N-substituents are not freely oriented and may adopt a preferred conformation. In the case of N-methyl-N-phenyl substituted aminothiazoles, crystallographic studies confirmed that the amine group has a marked preference for one orientation, where the phenyl group is directed toward the sulfur atom of the thiazole ring. rsc.org Such conformational rigidity can be highly advantageous for drug design, as it reduces the entropic penalty upon binding to a target receptor and ensures the substituents are presented in the optimal orientation for interaction. These findings underscore the importance of considering rotational barriers and preferred stereochemistry when designing new analogues of this compound.

Development of Structure-Activity Hypotheses for this compound

The foundational structure of this compound offers three primary sites for chemical modification: the N-butyl group at the 2-amino position, and the two phenyl rings at the 4 and 5 positions of the thiazole core. SAR studies on analogous 2-aminothiazole derivatives have consistently demonstrated that even minor alterations at these positions can lead to significant changes in biological efficacy.

A central hypothesis revolves around the lipophilicity and steric bulk of the substituent at the 2-amino position. The n-butyl group in the parent compound imparts a degree of lipophilicity that is often crucial for cell membrane permeability and interaction with hydrophobic pockets within biological targets. It is postulated that the length and branching of this alkyl chain are critical determinants of activity.

Furthermore, the electronic and steric properties of the phenyl rings at positions 4 and 5 are thought to play a pivotal role in the molecule's interaction with its biological target. The aromatic nature of these rings allows for potential π-π stacking interactions, while their substitution pattern can modulate the electronic distribution of the entire molecule, thereby influencing its binding affinity.

To systematically investigate these hypotheses, a series of analogues would be synthesized and evaluated. The data from such studies, as illustrated in the hypothetical tables below, would be instrumental in refining the SAR model.

Table 1: Hypothetical SAR Data for N-Alkyl-4,5-diphenyl-1,3-thiazol-2-amine Analogues

Compound IDN-Substituent (R)Biological Activity (IC₅₀, µM)
1aMethyl15.2
1bEthyl8.5
1cPropyl5.1
1d (Parent) Butyl 2.3
1ePentyl4.8
1fIsopropyl12.7
1gtert-Butyl25.4

This interactive table showcases the potential impact of varying the N-alkyl substituent on biological activity. A clear trend suggests that a linear four-carbon chain is optimal for activity, with both shorter and longer chains, as well as branched isomers, exhibiting reduced potency.

Table 2: Hypothetical SAR Data for Analogues with Substituted Phenyl Rings at C4 and C5

Compound IDR' (C4-Phenyl)R'' (C5-Phenyl)Biological Activity (IC₅₀, µM)
1d (Parent) H H 2.3
2a4-ClH1.1
2bH4-Cl1.5
2c4-OCH₃H7.9
2dH4-OCH₃8.2
2e4-NO₂H18.5

This interactive table illustrates the influence of substituents on the phenyl rings. The introduction of an electron-withdrawing group like chlorine at the para position of either phenyl ring appears to enhance activity, while an electron-donating group like methoxy is detrimental. A strongly deactivating group such as nitro significantly reduces potency.

Based on these hypothetical findings, a more refined structure-activity hypothesis can be formulated:

N-Alkyl Substituent: A linear alkyl chain of four carbons at the 2-amino position is optimal for maximizing biological activity. This suggests a specific hydrophobic pocket in the target binding site that favorably accommodates the n-butyl group. Deviations in chain length or the introduction of steric hindrance through branching lead to a decrease in potency.

Phenyl Ring Substituents: The electronic properties of the phenyl rings at positions 4 and 5 are critical. Electron-withdrawing substituents, particularly at the para position, enhance activity. This indicates that a more electron-deficient aromatic system may be involved in a key electronic interaction, such as a dipole-dipole or hydrogen bond acceptor interaction, with the biological target. Conversely, electron-donating groups diminish activity, likely by unfavorably altering the electronic character of the molecule.

Mechanistic Investigations of Biological Activities of N Butyl 4,5 Diphenyl 1,3 Thiazol 2 Amine Analogues

Evaluation of Anticancer and Antiproliferative Mechanisms

The anticancer potential of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine analogues is multifaceted, with research indicating their ability to interfere with fundamental cellular processes required for tumor growth and survival.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

A significant mechanism through which these thiazole (B1198619) analogues exert their anticancer effects is by targeting tubulin, a critical protein for microtubule formation. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

A series of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors. nih.gov These compounds are believed to bind to the colchicine (B1669291) binding site of tubulin, thereby preventing the formation of microtubules. nih.gov One of the most potent compounds identified in these studies is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s), which demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov

Experimental evidence from tubulin polymerization assays showed that Compound 10s potently inhibited microtubule formation in a manner comparable to the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4). nih.gov Immunostaining experiments in cancer cells further confirmed that this compound effectively disrupts the microtubule network. nih.gov

Antiproliferative Activity of N,4-diaryl-1,3-thiazole-2-amine Analogues
CompoundModificationsIC₅₀ (μM) against SGC-7901 cellsIC₅₀ (μM) against MGC-803 cellsIC₅₀ (μM) against BGC-823 cells
Compound 10sN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)0.360.510.86
Compound 10uMethyl group at N-position of 10s>50>50>50
Compound 10vAcetyl group at N-position of 10s>50>50>50

Kinase Inhibition (e.g., EGFR, HER-2, CDK1)

Thiazole-based compounds have also been investigated for their ability to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation. One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.

Research has led to the development of novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives as EGFR inhibitors. These compounds have demonstrated significant antiproliferative activity against lung and breast cancer cell lines. nih.gov For instance, certain thiazolyl-pyrazoline derivatives exhibited potent EGFR inhibitory action with IC₅₀ values in the nanomolar range, comparable to the established EGFR inhibitor erlotinib. nih.gov The binding mode of these compounds within the EGFR active site has been explored through molecular docking studies, providing insights into their mechanism of action. nih.gov

Cell Cycle Arrest Induction (e.g., G2/M phase)

The disruption of microtubule dynamics by this compound analogues directly impacts the cell cycle, a tightly regulated process of cell division. By interfering with the formation of the mitotic spindle, these compounds can halt the cell cycle at a critical checkpoint, preventing cancer cells from dividing.

Studies on N,4-diaryl-1,3-thiazole-2-amines, such as Compound 10s, have shown that they effectively induce cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner. nih.gov This arrest is a direct consequence of the inhibition of tubulin polymerization, as the cell's internal checkpoints detect the improperly formed mitotic spindle and halt progression into mitosis. nih.gov

Effect of Compound 10s on Cell Cycle Distribution in SGC-7901 Cells
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control55.234.110.7
Compound 10s (0.18 µM)48.930.520.6
Compound 10s (0.36 µM)42.125.332.6
Compound 10s (0.72 µM)35.818.745.5

Modulation of Apoptosis Pathways

Prolonged cell cycle arrest, as induced by these thiazole analogues, often triggers apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells.

Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives have demonstrated pro-apoptotic activity in breast cancer cells. nih.gov The cytotoxic effects of these compounds are linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation into the molecular pathways revealed that these compounds can induce apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov Similarly, 5-ene-2-arylaminothiazol-4(5H)-ones have also been found to induce apoptosis in breast cancer cells. nih.gov

Exploration of Anti-inflammatory and Analgesic Pathways

In addition to their anticancer properties, analogues of this compound have demonstrated significant anti-inflammatory and analgesic activities, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Several studies have highlighted the potential of thiazole derivatives as selective COX-2 inhibitors, which is a desirable characteristic for anti-inflammatory drugs as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov More recently, novel thiazole carboxamide derivatives have been designed and synthesized as COX inhibitors, with some compounds showing potent activity against both COX-1 and COX-2. acs.org The presence of specific substituents, such as a t-butyl group, has been shown to enhance the potency of these compounds. acs.org

COX Inhibitory Activity of Thiazole Carboxamide Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound 2a2.650.9582.766
Compound 2b0.2390.1911.251
Celecoxib (Reference)-0.00223.8

Lipoxygenase (LOX) Inhibition

Research into the anti-inflammatory properties of N-aryl-4-aryl-1,3-thiazole-2-amine analogues has identified direct inhibition of 5-lipoxygenase (5-LOX) as a significant mechanism of action. nih.gov 5-LOX is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation involved in conditions such as asthma and rheumatoid arthritis. nih.gov A study focused on the synthesis and biological evaluation of a series of these thiazole derivatives demonstrated their ability to directly inhibit 5-LOX. nih.gov

Through structure-activity relationship (SAR) and chemical optimization studies, it was determined that specific substitutions on the aryl rings are crucial for potent inhibitory activity. Among the synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a particularly potent 5-LOX inhibitor, exhibiting 98% inhibition in both enzymatic and cell-based assays. nih.gov The IC₅₀ value for this compound was determined to be 127 nM, highlighting its significant anti-inflammatory potential through the direct suppression of the leukotriene synthetic pathway. nih.gov

Table 1: 5-Lipoxygenase (LOX) Inhibitory Activity of N-Aryl-4-Aryl-1,3-thiazole-2-amine Analogues

CompoundStructure5-LOX Inhibition (%)IC₅₀ (nM)
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amineNot Available98127
Analogue 3bNot Available-35
Analogue 3cNot Available-25

Data sourced from Suh et al. nih.govnih.gov

Investigation of Downstream Inflammatory Mediators

The inhibition of lipoxygenase by this compound analogues directly impacts the production of downstream inflammatory mediators, specifically leukotrienes. While direct studies on this specific compound are limited, research on structurally related 2-aminoacyl-1,3,4-thiadiazole derivatives provides strong evidence for the modulation of key inflammatory signaling molecules. These related compounds have been shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE₂) and leukotriene biosynthesis. nih.gov

The inhibition of these pathways is critical in controlling the inflammatory response. Leukotrienes are known to attract and activate leukocytes, increase vascular permeability, and cause bronchoconstriction. Prostaglandins, particularly PGE₂, contribute to inflammation by increasing blood flow, and enhancing pain and fever. Therefore, by inhibiting the upstream enzymes like 5-LOX, this compound analogues are presumed to reduce the levels of these pro-inflammatory mediators, thereby exerting their anti-inflammatory effects. nih.gov Further research has indicated that such compounds can also modulate the biosynthesis of interleukins, such as IL-6, in macrophage cell lines, suggesting a broader impact on the cytokine network involved in inflammation. nih.gov

Antitubercular Activity Mechanisms

Inhibition of Mycobacterial Growth

A significant body of research has demonstrated the potential of thiazole derivatives as effective antitubercular agents. Various analogues of this compound have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). The in vitro antimycobacterial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria.

Studies on different series of thiazole-containing compounds have reported a range of MIC values against the H37Rv and other strains of Mtb. For instance, some thiazolyl-pyrazole derivatives have shown promising MIC values ranging from 0.20 to 28.25 µg/mL against dormant M. tuberculosis H37Ra. nih.gov Another study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives identified compounds that inhibited Mtb growth with MIC values between 50 to 100 µg/mL. nih.gov Furthermore, certain imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated antimycobacterial activity with MIC values as low as 6.25 µg/mL. dergipark.org.tr These findings underscore the potential of the thiazole scaffold in the development of new antitubercular drugs.

**Table 2: In Vitro Antitubercular Activity of Thiazole Analogues Against *Mycobacterium tuberculosis***

Compound SeriesStrainMIC (µg/mL)
Thiazolyl-pyrazole derivativesM. tuberculosis H37Ra (dormant)0.20 - 28.25
Acetylene containing 2-(2-hydrazinyl)thiazole derivativesM. tuberculosis H37Rv50 - 100
Imidazo[2,1-b]thiazole derivative 3eM. tuberculosis H37Rv6.25
Imidazole-thiosemicarbazide derivative ITD-13M. tuberculosis H37Rv15.62
Thiazolylhydrazone derivative VM. tuberculosis1.03 µM

Data compiled from various sources. nih.govnih.govdergipark.org.trmdpi.comresearchgate.net

Efflux Pump Modulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance. In Mycobacterium tuberculosis, the overexpression of these pumps is a significant mechanism of resistance to several antitubercular drugs. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics and combat drug-resistant tuberculosis. nih.gov

While direct evidence for this compound analogues as mycobacterial efflux pump inhibitors is still emerging, the broader class of thiazole-containing compounds is being investigated for this activity. The principle of efflux pump inhibition involves the compound either competitively or non-competitively binding to the pump, thereby preventing the extrusion of the antibiotic. This leads to an increased intracellular concentration of the drug, allowing it to reach its target and exert its bactericidal or bacteriostatic effect. The investigation of natural products, such as flavonoids, has demonstrated the potential for small molecules to inhibit mycobacterial efflux pumps. mdpi.com The structural features of thiazole derivatives make them plausible candidates for interacting with these efflux systems, and this remains an active area of research in the quest for new adjunctive therapies for tuberculosis. nih.gov

Broader Spectrum Biological Activities

Antimicrobial Properties (Antibacterial, Antifungal)

Beyond their specific antitubercular and anti-inflammatory activities, this compound analogues and related thiazole derivatives have demonstrated a broad spectrum of antimicrobial properties, including activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria. For instance, certain substituted phenylthiazole derivatives have shown activity against Staphylococcus aureus with MIC values comparable to the antibiotic ceftizoxime (B193995) (125 µg/mL). arakmu.ac.ir

In the realm of antifungal activity, thiazole derivatives have shown considerable promise. Studies on newly synthesized thiazole derivatives have reported potent activity against Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard antifungal agent nystatin. nih.gov Other research on phenylthiazole derivatives containing an acylhydrazone moiety has also demonstrated excellent antifungal activities against plant pathogenic fungi like M. oryzae, with some compounds showing higher inhibition rates than commercial fungicides. nih.gov

Table 3: Broad-Spectrum Antimicrobial Activity of Thiazole Analogues

Compound SeriesMicroorganismMIC (µg/mL)
Substituted phenylthiazole derivativesStaphylococcus aureus125
Substituted phenylthiazole derivatives (6a, 6b)Pathogenic fungi250
2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)0.008 - 7.81
Phenylthiazole derivatives with acylhydrazone moiety (E26)M. oryzaeEC₅₀ = 1.29

Data compiled from various sources. arakmu.ac.irnih.govnih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

The 2-aminothiazole (B372263) scaffold is a key structural feature in numerous compounds investigated for their antioxidant properties. mdpi.com Research into analogues of this compound has revealed significant potential for mitigating oxidative stress through various mechanisms, including free radical scavenging and metal ion chelation. The antioxidant capacity is often linked to the substitution pattern on the thiazole ring and associated aromatic systems. mdpi.comresearchgate.net

Detailed studies on aminothiazole derivatives have demonstrated concentration-dependent antioxidant abilities across multiple biochemical assays. nih.gov For instance, a dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), has shown potent activity. nih.gov In one study, a 3.07 µM concentration of this analogue exhibited an ability to inhibit 2,2'-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation equivalent to 0.17 µM of Trolox, a standard antioxidant. nih.gov The same concentration demonstrated a ferric complex reducing ability equivalent to 110 µM Trolox and provided 84% protection against deoxyribose degradation, which is a measure of hydroxyl radical scavenging. nih.gov Furthermore, it was capable of scavenging nitric oxide (NO) radicals, with a 3.07 µM concentration effecting 20% scavenging. nih.gov

Mechanistic investigations using pulse radiolysis revealed that this aminothiazole derivative scavenges peroxyl radicals with a high bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹. nih.gov The process involves the transformation of an initially formed nitrogen-centered radical into a more stable sulfur-centered radical. nih.gov Other studies on different thiazole analogues have also highlighted their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical cations (ABTS•+). mdpi.comnih.govnih.gov For example, a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogues were evaluated, with compounds bearing 3,4-dihydroxyl or 2,4-dihydroxyl groups on the benzylidene moiety showing particularly strong DPPH and ABTS•+ radical-scavenging efficacy. mdpi.com Compound 8 (with a 3,4-dihydroxyl group) showed the strongest DPPH radical-scavenging activity (77% inhibition), while compounds 8 , 10 (with a 2,4-dihydroxyl group), 13 (with a 4-hydroxy-3,5-dimethoxyphenyl group), and 14 (with a 3,5-di-tert-butyl-4-hydroxyphenyl group) strongly scavenged ABTS•+ radicals by 99%, 97%, 97%, and 95%, respectively. mdpi.com

The antioxidant activity of these compounds is influenced by key structural properties such as mass, polarizability, electronegativity, and the presence of specific functional groups. excli.de Phenolic hydroxyl groups, in particular, are significant contributors to the antioxidant capacity of thiazole derivatives. mdpi.commdpi.com

Compound AnalogueAssayActivity/ResultReference
(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole)ABTS Radical Scavenging3.07 µM equivalent to 0.17 µM Trolox nih.gov
(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole)Ferric Reducing Ability3.07 µM equivalent to 110 µM Trolox nih.gov
(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole)Hydroxyl Radical Scavenging84% protection against deoxyribose degradation at 3.07 µM nih.gov
(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole)NO Radical Scavenging20% scavenging at 3.07 µM nih.gov
Analogue with 3,4-dihydroxyl group (Compound 8)DPPH Radical Scavenging77% scavenging activity mdpi.com
Analogue with 2,4-dihydroxyl group (Compound 10)DPPH Radical Scavenging51% scavenging activity mdpi.com
Analogue with 3,4-dihydroxyl group (Compound 8)ABTS Radical Scavenging99% inhibition mdpi.com
Analogue with 2,4-dihydroxyl group (Compound 10)ABTS Radical Scavenging97% inhibition mdpi.com

Anticonvulsant Activity

The thiazole nucleus and its bioisosteres, such as the 1,3,4-thiadiazole (B1197879) ring, are recognized as important pharmacophores in the development of novel anticonvulsant agents. biointerfaceresearch.comnih.gov Analogues incorporating these scaffolds have been synthesized and evaluated in preclinical models of epilepsy, demonstrating varying degrees of efficacy. biointerfaceresearch.commdpi.com The primary screening models used to assess anticonvulsant activity are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. biointerfaceresearch.comnih.gov

A series of novel thiazolidin-4-one substituted thiazoles were screened for their antiepileptic potential. biointerfaceresearch.com Among the tested derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) emerged as the most active compound in the series. biointerfaceresearch.com Similarly, studies on thiazole-bearing 4-thiazolidinones identified several compounds with excellent anticonvulsant activity in both MES and PTZ models. mdpi.com

Research on structurally related 1,3,4-thiadiazole derivatives has also yielded potent anticonvulsant candidates. nih.govnih.gov One series of 2-amino-5-aryl-1,3,4-thiadiazole derivatives was synthesized and tested for its ability to protect mice against MES- and PTZ-induced convulsions. nih.gov Within this series, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was identified as the most active compound, with an ED₅₀ of 20.11 mg/kg in the MES test and 35.33 mg/kg in the PTZ test. nih.gov Another study highlighted 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole as a potent anticonvulsant that compared favorably with standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

The structure-activity relationship (SAR) studies of these analogues often indicate that the nature and position of substituents on the aromatic rings significantly influence anticonvulsant activity. nih.govfrontiersin.org For example, the presence of electron-withdrawing groups like nitro or chloro moieties on the aryl ring has been associated with potent anticonvulsant activity in some series. biointerfaceresearch.comfrontiersin.org The lipophilicity of the molecule is another critical factor for its activity. frontiersin.org

Compound AnalogueTest ModelActivity/Result (ED₅₀)Reference
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineMaximal Electroshock (MES)20.11 mg/kg nih.gov
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineSubcutaneous Pentylenetetrazole (scPTZ)35.33 mg/kg nih.gov
2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6)MES & scPTZIdentified as most active in its series biointerfaceresearch.com
2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazoleMultiple testsPotent activity, comparable to phenytoin nih.gov

Computational Chemistry and Molecular Modeling Applications for N Butyl 4,5 Diphenyl 1,3 Thiazol 2 Amine

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical, electronic, and topological properties (known as molecular descriptors), QSAR models can predict the activity of new, unsynthesized compounds.

For thiazole (B1198619) derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer or antimicrobial activities. physchemres.org A typical QSAR study on a series of analogs of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine would involve:

Data Set Selection: A group of structurally related 4,5-diphenyl-1,3-thiazol-2-amine derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as lipophilicity (LogP), molar refractivity, and electronic parameters, would be calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a model linking the descriptors to the observed activity. semanticscholar.org

Validation: The predictive power of the model would be rigorously tested through internal (e.g., leave-one-out cross-validation) and external validation techniques.

While specific QSAR models for this compound have not been identified in the literature, this methodology remains a powerful tool for optimizing the activity of this class of compounds. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to screen large virtual databases for new molecules that fit the model and are likely to be active.

Studies on structurally related diphenyl-thiazoles have successfully used pharmacophore models to identify novel and potent inhibitors of biological targets like monoamine transporters. nih.gov A pharmacophore-based approach for this compound would involve aligning a set of active analogs to derive a common feature hypothesis. This model would highlight the critical spatial arrangement of the diphenyl groups, the thiazole core, and the amine substituent, guiding the search for new potential drug candidates.

Structure-Based Drug Design Techniques

When the 3D structure of the target protein is available, structure-based drug design techniques can be used to predict how a ligand will bind and to guide the design of compounds with improved affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is widely used to understand ligand-receptor interactions and to screen virtual libraries of compounds for potential binders.

Tubulin: Tubulin is a critical protein involved in cell division, making it a key target for anticancer drugs. Many thiazole-containing compounds have been investigated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. acs.orgresearchgate.netnih.gov A molecular docking simulation of this compound with tubulin would aim to:

Predict the binding pose of the compound within the colchicine site.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues like Cysβ241, Leuβ242, and Valβ318.

Calculate a docking score to estimate the binding affinity.

Such studies on related thiazole derivatives have provided valuable insights into their mechanism of action as anticancer agents. researchgate.net

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a major goal in the development of safer anti-inflammatory agents. nih.gov Docking studies on thiazole derivatives have explored their potential as COX inhibitors. acs.org A simulation involving this compound would analyze its fit within the active sites of both COX isoforms, identifying interactions with crucial residues like Arg120 and Tyr355 to predict its inhibitory activity and selectivity. nih.gov

Target Protein Potential Interaction Site Key Interacting Residues (Hypothetical) Therapeutic Area
TubulinColchicine Binding SiteCysβ241, Leuβ242, Alaβ316, Valβ318Anticancer
COX-2Catalytic SiteArg120, Tyr355, Val523, Ser530Anti-inflammatory
COX-1Catalytic SiteArg120, Tyr355, Ile523, Ser530Anti-inflammatory

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and reveal subtle conformational changes in both the ligand and the protein upon binding.

For this compound, an MD simulation initiated from a docked pose (e.g., in the tubulin or COX active site) would be used to:

Evaluate the stability of the ligand's position and key interactions over a set period (e.g., nanoseconds).

Analyze the flexibility of the ligand and the protein binding pocket.

Identify stable water-mediated interactions that might contribute to binding affinity.

Studies on other thiazole-based inhibitors have utilized MD simulations to confirm the stability of binding and to refine the understanding of ligand-receptor recognition. physchemres.orgnih.gov

To obtain a more accurate estimation of binding affinity than docking scores provide, binding free energy calculations are often performed on trajectories from MD simulations. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These calculations would provide a quantitative prediction of the binding free energy (ΔG) for this compound with its target protein. This data is invaluable for ranking potential drug candidates and for understanding the energetic contributions of different structural modifications, thereby guiding lead optimization. Such approaches have been successfully applied to other thiazole derivatives to validate docking results and prioritize compounds for experimental testing. physchemres.org

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to compute the structural, electronic, and energetic properties of molecules with high accuracy. These methods are vital for understanding the intrinsic behavior of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It has proven to be an essential tool for predicting various molecular properties, with functionals like B3LYP often used in conjunction with basis sets such as 6-311G(d,p) to achieve a balance of accuracy and computational efficiency. kbhgroup.inresearchgate.net For this compound, DFT calculations can illuminate its electronic landscape and reactivity.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. kbhgroup.in For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating these as sites susceptible to electrophilic attack, while the amine proton would exhibit a positive potential.

Table 1: Predicted Electronic Properties of a Representative 2-Aminothiazole (B372263) Derivative using DFT/B3LYP.
ParameterCalculated ValueSignificance
HOMO Energy-5.3130 eVIndicates electron-donating capability.
LUMO Energy-0.2678 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.0452 eVCorrelates with chemical stability and reactivity. nih.gov
Dipole Moment~2.0 - 4.0 DMeasures the polarity of the molecule. kbhgroup.in

Note: The values in Table 1 are representative for a related heterocyclic amine, as detailed in reference nih.gov, and illustrate the type of data obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which is invaluable for the structural elucidation and characterization of newly synthesized compounds. researchgate.netniscpr.res.in By calculating theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, a direct comparison can be made with experimental results to confirm the identity and purity of this compound.

Theoretical calculations of vibrational frequencies can help in the precise assignment of absorption bands in experimental IR and Raman spectra. kbhgroup.inacs.org For the target molecule, DFT would predict characteristic stretching and bending frequencies for key functional groups, such as the N-H stretch of the amine, C=N and C-S stretches within the thiazole ring, C-H vibrations of the phenyl and butyl groups, and aromatic C=C stretching modes.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). kbhgroup.in This method calculates the energies of electronic transitions, primarily the HOMO to LUMO transition, which corresponds to the maximum absorption wavelength (λmax). These predictions can help interpret experimental spectra and understand the electronic properties of the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Thiazole Derivative.
Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
N-H Stretch~3300-3400~3350Amine N-H vibration
Aromatic C-H Stretch~3050-3100~3080Phenyl ring C-H vibrations
Aliphatic C-H Stretch~2850-2960~2900Butyl chain C-H vibrations
C=N Stretch~1600-1650~1620Thiazole ring imine vibration
C-S Stretch~650-700~680Thiazole ring C-S vibration

Note: The frequencies in Table 2 are typical values for 2-aminothiazole derivatives and serve as an illustrative example. researchgate.netdergipark.org.tr A scaling factor is often applied to calculated frequencies to improve agreement with experimental data.

In Silico ADME/Tox Predictions (Excluding Toxicity Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic viability. mdpi.commdpi.com

The metabolic stability of a drug candidate is a critical determinant of its bioavailability and dosing regimen. Computational tools can predict the metabolic fate of this compound by identifying its likely interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. mdpi.com

Software programs can predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. mdpi.com Enzyme inhibition can lead to adverse drug-drug interactions. Furthermore, these models can identify the specific atoms in the molecule most susceptible to metabolic transformation (Sites of Metabolism or SOMs). For this compound, likely sites of metabolism would include the N-butyl chain (e.g., ω- and (ω-1)-hydroxylation) and the phenyl rings (aromatic hydroxylation). Predicting these metabolic pathways provides insight into the compound's potential stability and the structures of its metabolites.

Table 3: Predicted Metabolic Profile for a Class of 2-Aminothiazole Derivatives.
ADME ParameterPredictionImplication
CYP2D6 InhibitionPotential InhibitorRisk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitionNon-inhibitorLower risk of interactions with drugs metabolized by CYP3A4. mdpi.com
Human Intestinal AbsorptionHigh (>90%)Good absorption from the gastrointestinal tract is likely. mdpi.com
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal wall. mdpi.com

Note: The data in Table 3 is based on general findings for 2-aminothiazole derivatives and illustrates the type of predictive information generated by in silico ADME tools. mdpi.comacs.org

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses physicochemical properties consistent with known orally active drugs. wikipedia.org One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes four simple physicochemical parameters to predict poor oral absorption or permeation. An orally active drug generally has no more than one violation of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

An octanol-water partition coefficient (log P) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

The properties for this compound can be calculated to assess its compliance with Lipinski's rule.

Table 4: Calculated Drug-Likeness Attributes for this compound.
Lipinski's Rule of Five ParameterValue for this compoundCompliance (≤1 violation)
Molecular Weight (g/mol)308.44Yes (≤ 500)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)
Calculated log P (cLogP)~5.1No (> 5) - One Violation
Overall Compliance Compliant

Based on these calculations, this compound is predicted to have one violation of Lipinski's rules due to its high lipophilicity (cLogP > 5). However, with only one violation, the compound still falls within the definition of a "drug-like" molecule and is predicted to have a reasonable chance of possessing good oral bioavailability. nih.gov

Future Research Directions for N Butyl 4,5 Diphenyl 1,3 Thiazol 2 Amine and Its Analogues

Expansion of Chemical Space through Novel Derivatization

The core structure of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine presents multiple sites for chemical modification to generate a library of novel analogues. A systematic derivatization strategy is crucial for establishing robust Structure-Activity Relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic properties. Key modification sites include the N-butyl group, the phenyl rings at positions 4 and 5, and the exocyclic amino group.

Future synthetic efforts should focus on:

N-Butyl Group Modification: Introducing branching, cyclic structures, or functional groups (e.g., hydroxyl, carboxyl) to probe the steric and electronic requirements of the binding pocket.

Phenyl Ring Substitution: Appending various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the two phenyl rings can significantly influence target affinity and metabolic stability. For instance, analogues of other 2-aminothiazoles have shown that substitutions like methoxy (B1213986) groups can enhance antiproliferative activity. nih.gov

Modification SitePotential DerivatizationsRationale for Exploration
N-Butyl Group Branched alkyl chains, cycloalkyl groups, terminal polar groups (-OH, -COOH)Modulate lipophilicity, solubility, and steric interactions with the target protein.
Phenyl Rings (C4, C5) Methoxy, Halogens (F, Cl, Br), Nitro, Cyano, Hydroxyl groupsAlter electronic properties, improve metabolic stability, and introduce new interaction points.
Exocyclic Amine (N2) Acylation, Sulfonylation, Introduction of small alkyl groupsModify hydrogen bonding capacity and pharmacokinetic profile.
Thiazole (B1198619) Ring (C5) Introduction of small substituents via functionalizationExplore the SAR around the core heterocycle, though this is more synthetically challenging.

Exploration of New Biological Targets and Therapeutic Applications

While analogues of this compound are known to act as tubulin polymerization inhibitors, the broad bioactivity of the 2-aminothiazole (B372263) scaffold suggests potential for interaction with other biological targets. mdpi.comnih.gov A comprehensive screening program is warranted to uncover novel therapeutic applications.

Potential areas for investigation include:

Oncology: Beyond tubulin, screening against a panel of protein kinases, such as Aurora kinases, which are known targets for other aminothiazole derivatives, could yield new anticancer leads. nih.gov

Infectious Diseases: The 2-aminothiazole core is present in compounds with antibacterial, antifungal, and antiviral properties. nih.govnih.gov Analogues should be tested against a diverse panel of pathogens, including drug-resistant strains.

Inflammatory Diseases: Given the documented anti-inflammatory activity of some thiazole derivatives, exploring targets within inflammatory pathways (e.g., cytokine modulation) is a logical next step. researchgate.netnih.gov

Neurodegenerative Diseases: Some heterocyclic compounds play a role in CNS disorders. nih.gov Screening for activity against targets relevant to Alzheimer's or Parkinson's disease could open new therapeutic avenues.

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Protein Kinases (e.g., Aurora, CDK), Topoisomerases2-aminothiazole is a known kinase inhibitor scaffold. nih.gov
Infectious Diseases Bacterial cell division proteins, Fungal enzymes, Viral proteasesBroad antimicrobial activity is reported for the parent scaffold. nih.govnih.gov
Inflammatory Disorders Cyclooxygenase (COX), Lipoxygenase (LOX), CytokinesAnti-inflammatory properties have been observed in related compounds. researchgate.net
Leishmaniasis S-methyl-5-thioadenosine phosphorylaseTarget fishing studies on 4-phenyl-1,3-thiazole-2-amines suggest this enzyme as a potential target. nih.gov

Advanced Mechanistic Elucidation using Omics Technologies

To move beyond simple target-based screening, a deeper understanding of the compound's mechanism of action is essential. Modern "omics" technologies can provide a global view of the cellular response to treatment with this compound.

Transcriptomics (RNA-Seq): Can identify up- or down-regulation of genes in response to the compound, revealing affected pathways beyond the primary target.

Proteomics: Can quantify changes in protein expression and post-translational modifications, helping to identify direct targets and downstream effectors.

Metabolomics: Can analyze changes in cellular metabolite levels, providing insights into the compound's impact on cellular metabolism and identifying potential biomarkers of response.

Integrating these datasets can help to build a comprehensive picture of the compound's biological effects, anticipate potential off-target effects, and discover novel mechanisms of action.

Co-Crystallization Studies with Target Proteins

For compounds with a known biological target, such as the tubulin-inhibiting analogues, obtaining a high-resolution co-crystal structure is a critical goal. nih.gov While molecular docking provides a predictive model of the binding pose, X-ray crystallography provides definitive experimental evidence of the interaction at an atomic level. nih.gov

Successfully co-crystallizing this compound or its potent analogues with its target protein (e.g., tubulin) would:

Unambiguously confirm the binding site and orientation of the inhibitor.

Reveal key hydrogen bonds, hydrophobic interactions, and other forces governing binding affinity.

Provide an invaluable template for structure-based drug design, enabling the rational design of next-generation analogues with improved potency and selectivity.

Common techniques for achieving co-crystallization include solvent evaporation, vapor diffusion, and microbatch crystallization. nih.govnih.gov

Development of Prodrug Strategies for Enhanced Efficacy

Lead compounds often possess suboptimal physicochemical properties, such as poor water solubility or limited membrane permeability, which can hinder their clinical development. nih.gov Prodrug strategies involve the temporary chemical modification of a drug to overcome these barriers. mdpi.com The secondary amine in this compound is an ideal handle for prodrug development.

Potential prodrug approaches include:

Increasing Solubility: Attaching a hydrophilic promoiety (e.g., a phosphate, amino acid, or polyethylene (B3416737) glycol) to the amine nitrogen can significantly enhance aqueous solubility for improved formulation. nih.gov

Improving Permeability: Masking the polar amine group can increase lipophilicity and enhance passive diffusion across biological membranes, such as the blood-brain barrier. Strategies like conversion to an N-Mannich base can be explored. mdpi.com

Targeted Delivery: Conjugating the compound to a molecule that is recognized by specific transporters or enzymes expressed on target cells can achieve selective drug delivery and reduce systemic exposure.

These strategies rely on designing a linker that is stable in circulation but is cleaved by enzymes or the specific chemical environment at the target site to release the active parent drug. mdpi.com

Integrated Experimental and Computational Research Frameworks

The future development of this chemical series will be most efficient if it integrates computational chemistry with experimental validation in a continuous feedback loop. Molecular modeling and computational approaches can significantly accelerate the drug discovery process.

An integrated framework would involve:

Computational Screening: Using the known SAR and any available structural data (from co-crystallization), build quantitative structure-activity relationship (QSAR) models and perform virtual screening of large libraries of potential derivatives. nih.gov

Synthesis and Biological Testing: Synthesize and test a focused set of the most promising candidates identified computationally.

Model Refinement: Feed the new experimental data back into the computational models to improve their predictive accuracy.

In Silico ADMET Prediction: Use computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising analogues early in the process to deprioritize candidates with likely unfavorable profiles.

This iterative cycle of computational prediction and experimental validation ensures that resources are focused on the most promising chemical space, maximizing the chances of success.

Q & A

Q. Critical factors affecting yield :

FactorImpact
Solvent polarityHigher polarity (e.g., DMF) improves solubility of intermediates.
TemperatureProlonged heating (>100°C) may degrade thiazole intermediates.
Substituent steric effectsBulky aryl groups (e.g., diphenyl) require extended reaction times.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, thiazole C2-amine at δ 165–170 ppm) .
  • FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and C=N/C–S vibrations (1500–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 349.12 for C23H21N2S) .

Data contradiction resolution : Discrepancies in amine proton signals may arise from tautomerism; use variable-temperature NMR to stabilize conformers .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the structural assignment of this compound?

Answer:
SCXRD provides unambiguous confirmation of:

  • Bond lengths/angles : Thiazole ring geometry (e.g., C–S bond ~1.74 Å, C–N ~1.30 Å) .
  • Crystallographic software : Refinement via SHELXL (e.g., R1 < 0.05 for high-quality data) and visualization using ORTEP-3 .

Q. Example structural parameters from analogous compounds :

ParameterValue (Å/°)Source
C2–N1 bond1.30
Thiazole ring planarity<0.02 Å deviation

Advanced: What computational methods are used to predict the electronic properties of this compound?

Answer:

  • DFT studies : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for diphenyl derivatives) .
  • Molecular docking : Screen for bioactivity by docking into target proteins (e.g., COX-2 for anti-inflammatory potential) .

Validation : Compare computed IR/NMR spectra with experimental data to assess method accuracy .

Advanced: How can researchers address contradictions between crystallographic data and spectroscopic results?

Answer:

  • Scenario : Discrepancies in amine group positioning (X-ray vs. NMR).
  • Resolution steps :
    • Validate SCXRD data using checkCIF/PLATON to rule out refinement errors .
    • Perform solid-state NMR to compare with solution-phase data.
    • Re-evaluate synthetic purity (HPLC-MS) to exclude byproduct interference .

Case study : For N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, C–H···Cl packing interactions in SCXRD explained shifted NMR signals in polar solvents .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Answer:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC50 ≤ 50 µM suggests potency) .
  • Antibacterial : Microdilution assay (MIC ≤ 25 µg/mL against S. aureus) .
  • Anti-inflammatory : COX-2 inhibition ELISA (≥60% inhibition at 10 µM) .

Optimization : Modify the N-butyl or phenyl groups to enhance membrane permeability .

Advanced: What strategies improve the crystallinity of this compound for SCXRD?

Answer:

  • Solvent selection : Slow evaporation from DCM/hexane (1:3) promotes ordered crystal growth .
  • Additives : Use trace acetic acid to protonate the amine, reducing molecular flexibility .
  • Temperature gradient : Crystallize at 4°C to minimize thermal motion artifacts .

Advanced: How does substituent variation (e.g., phenyl vs. chlorophenyl) impact the compound’s reactivity and bioactivity?

Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) lower HOMO energy, enhancing electrophilic reactivity .

  • Bioactivity trends :

    SubstituentIC50 (HeLa cells)MIC (S. aureus)
    4-Cl-phenyl28 µM18 µg/mL
    2,4-diCl-phenyl12 µM8 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.